molecular formula C11H10O4 B1505958 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one CAS No. 22053-42-5

4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Cat. No.: B1505958
CAS No.: 22053-42-5
M. Wt: 206.19 g/mol
InChI Key: UARPRSOABLQBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one, also known as Hesperetin, is a flavonoid compound found in various fruits and vegetables such as oranges, grapefruits, and lemons. It is known for its antioxidant and anti-inflammatory properties and has been studied extensively for its potential health benefits.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It also has the ability to modulate various signaling pathways involved in cell growth and differentiation, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one has several advantages for use in lab experiments, including its availability and low cost. However, one limitation is that it has poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one, including its potential use as a therapeutic agent for various diseases such as cancer and diabetes. Further studies are needed to elucidate its mechanisms of action and to determine optimal dosages and delivery methods for its use in humans. Additionally, more research is needed to explore its potential interactions with other drugs and its safety profile.

Scientific Research Applications

4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one has been studied extensively for its potential health benefits, including its antioxidant, anti-inflammatory, and anticancer properties. It has been shown to have a protective effect against various diseases such as cardiovascular disease, diabetes, and cancer.

Properties

IUPAC Name

4-hydroxy-6-methoxy-3-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-6-10(12)8-5-7(14-2)3-4-9(8)15-11(6)13/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARPRSOABLQBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)OC)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716330
Record name 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22053-42-5
Record name 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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